molecular formula C19H17N5O B4845733 2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Cat. No. B4845733
M. Wt: 331.4 g/mol
InChI Key: DCAFTLOAKLZINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a compound characterized by the presence of 1,3,4-oxadiazole and 1,2,3-triazole heterocyclic rings. These structures are known for their significant biological activities and are of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds similar to this one typically involves the formation of 1,3,4-oxadiazoles and 1,2,4-triazoles through specific chemical reactions. For instance, 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, a related compound, was synthesized and characterized using NMR and IR spectroscopic methods. The Density Functional Theory (DFT) method was used to calculate geometrical structure parameters, IR parameters, and NMR chemical shift values (Ustabaş et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by single crystal diffraction, demonstrating their planar nature apart from certain substituted phenyl groups. The arrangement of these groups affects the overall stability and reactivity of the compound (Kariuki et al., 2021).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including lithiation, which has been extensively studied. These reactions lead to the formation of new compounds with different properties, indicating the versatility of 1,3,4-oxadiazoles as synthetic intermediates (Micetich, 1970).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structures. For example, the crystal structure analysis of similar compounds shows how the spatial arrangement of aromatic moieties and substituents affects their stability under various conditions (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles and triazoles are characterized by their reactivity in various chemical environments. These properties are explored in the synthesis of a range of derivatives, demonstrating their utility in organic synthesis and potential for various applications, including biological activities (Bumagin et al., 2018).

Future Directions

The study and application of this compound could be a promising area for future research, particularly if it shows potential activity in biological systems or utility in material science .

properties

IUPAC Name

2-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-9-13(2)11-16(10-12)24-14(3)17(20-23-24)19-22-21-18(25-19)15-7-5-4-6-8-15/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAFTLOAKLZINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 4
2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 5
2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Reactant of Route 6
2-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.